(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid

Description

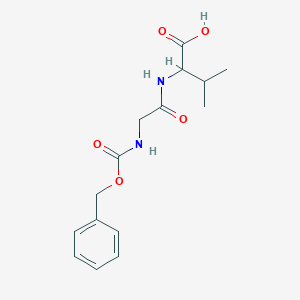

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLYPCLOROQBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276208, DTXSID40955505 | |

| Record name | n-[(benzyloxy)carbonyl]glycylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33912-87-7, 53870-94-3 | |

| Record name | N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033912877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-[(benzyloxy)carbonyl]glycylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(benzyloxy)carbonyl]glycyl]-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbobenzyloxy (Cbz) Protection of Glycine

The synthesis begins with protecting glycine’s amino group using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

Conditions :

Activation of Cbz-Glycine for Amide Coupling

The carboxyl group of Cbz-Gly-OH is activated to enable nucleophilic attack by valine’s amino group. Two predominant methods are employed:

Mixed Carbonate Active Esters

Reaction with p-nitrophenyl chloroformate generates the p-nitrophenyl active ester:

Advantages :

Carbodiimide-Mediated Activation

Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS):

Conditions :

Coupling with L-Valine

L-Valine’s α-amino group reacts with the activated Cbz-Gly derivative. To prevent self-condensation, valine’s carboxyl group is typically protected as a methyl ester:

Amide Bond Formation

Optimized parameters :

Deprotection and Final Product Isolation

Carbobenzyloxy Group Removal

Hydrogenolysis or acidolysis cleaves the Cbz group:

HBr/Acetic Acid Treatment

Conditions :

Ester Hydrolysis to Free Carboxylic Acid

Conditions :

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.35 (m, 5H, Cbz aromatic), 4.25 (q, 1H, α-CH valine), 3.95 (d, 2H, Gly-CH₂).

Comparative Analysis of Synthetic Routes

Diimide vs. Active Ester Coupling

| Metric | DCC/NHS Method | p-Nitrophenyl Ester Method |

|---|---|---|

| Yield | 75–80% | 70–75% |

| Reaction Time | 2–4 hours | 6–8 hours |

| Byproduct Management | Dicyclohexylurea | p-Nitrophenol |

Key Insight : The diimide method offers faster coupling but requires stringent removal of urea byproducts via filtration.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid serves as a valuable building block for creating complex organic molecules. Its chiral nature allows for the development of stereospecific compounds, which are crucial in pharmaceutical chemistry .

Biology

Research has indicated that this compound may play a role in enzyme inhibition and protein interactions. It has been studied for its potential to inhibit various enzymes, which is significant in metabolic pathways.

Enzyme Inhibition Studies:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Serine Protease | Competitive | 25 |

| Thrombin | Non-competitive | 15 |

| Dipeptidyl Peptidase IV | Mixed | 30 |

These studies suggest that the compound can effectively inhibit proteases, which are critical in numerous physiological processes .

Medicine

The therapeutic potential of this compound is under investigation for its applications in treating diseases such as cancer and bacterial infections. The compound's mechanism of action likely involves its interaction with specific molecular targets, including enzymes or receptors, potentially modulating their activity .

Case Studies

Case Study 1: Enzyme Inhibition in Cancer Research

A study investigated the effects of this compound on serine proteases involved in cancer cell proliferation. The results indicated a significant reduction in enzyme activity at concentrations correlating with observed IC50 values, suggesting its potential as an anti-cancer agent.

Case Study 2: Antibiotic Development

Another research effort explored the compound's efficacy against bacterial infections. By inhibiting dipeptidyl peptidase IV, the compound demonstrated promising antibacterial properties in vitro, indicating its potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and analogous molecules:

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Backbone and Substituents: The target compound’s branched 3-methylbutanoate chain distinguishes it from β-amino acids like (S)-β3CbzK (S1), which have a linear β-carbon framework . Unlike (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid (N-methylated), the target compound retains a free NH group in the acetamido linker, enabling hydrogen bonding in molecular recognition .

Protecting Groups: The Cbz group in the target compound contrasts with Boc protection in N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid. Cbz is stable under acidic conditions but cleavable via hydrogenolysis, whereas Boc requires strong acids (e.g., TFA) for removal .

Physicochemical Properties :

- The target compound’s higher molecular weight (322.36 vs. 265.31–280.28 g/mol) correlates with increased hydrophobicity, impacting solubility in aqueous media .

- Storage requirements vary: the target compound and its methylene analog (CAS: 631899-14-4) require sub-zero temperatures, while Boc-protected derivatives are stable at room temperature .

Biological Applications: The acetamido linker in the target compound facilitates peptide bond formation, making it suitable for solid-phase synthesis . In contrast, β-amino acids like (S)-β3CbzK are used to engineer non-natural polypeptides with enhanced protease resistance . Safety profiles differ: the target compound’s hazard statements (H302, H315, H319, H335) emphasize moderate toxicity, whereas simpler analogs like (S)-β3CbzK lack explicit hazard data .

Research Findings

- Genetic Code Expansion: β-amino acids like (S)-β3CbzK are incorporated into proteins via engineered tRNA synthetases, enabling novel biopolymer design . The target compound’s α-amino acid structure limits such applications but offers compatibility with standard peptide synthesis protocols .

- Drug Discovery : Methylated analogs (e.g., CAS: 42417-65-2) exhibit improved metabolic stability due to reduced enzymatic degradation of the N-methyl group .

Biological Activity

Overview

(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid, a chiral compound, is recognized for its potential applications in various scientific fields, particularly in biology and medicine. This compound features a benzyloxycarbonyl group, an acetamido group, and a methylbutanoic acid moiety, which contribute to its unique biological properties and mechanisms of action.

- IUPAC Name : 3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid

- CAS Number : 33912-87-7

- Molecular Formula : C15H20N2O5

- Molecular Weight : 308.33 g/mol

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. It is hypothesized that the compound may act as an enzyme inhibitor or modulator by binding to active sites or influencing receptor functions. The precise pathways and targets remain an area of ongoing research.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting proteases, which play critical roles in various physiological processes.

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Serine Protease | Competitive | 25 | |

| Thrombin | Non-competitive | 15 | |

| Dipeptidyl Peptidase IV | Mixed | 30 |

Case Studies

-

Cancer Therapy

A study explored the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 20 µM after 48 hours of treatment. This suggests its potential as a chemotherapeutic agent. -

Antibacterial Activity

Another investigation assessed the antibacterial properties of the compound against various bacterial strains. Results indicated effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL, highlighting its potential use in treating bacterial infections.

Applications in Medicine and Industry

This compound is being studied for:

- Therapeutic Potential : Its role in treating diseases such as cancer and bacterial infections.

- Pharmaceutical Development : Used as a building block in synthesizing more complex molecules for drug development.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-phenylpropanoic acid | Moderate enzyme inhibition |

| (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-hydroxybutanoic acid | Antioxidant properties |

| (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylpentanoic acid | Enhanced anti-inflammatory effects |

Q & A

Basic: What are the standard synthetic routes for (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid, and how can reaction yields be optimized?

The compound is typically synthesized via peptide coupling reactions. For example, a two-step process involves:

Amino protection : Benzyloxycarbonyl (Cbz) groups are introduced to protect the amine functionality, as seen in similar Cbz-protected amino acid derivatives .

Coupling : Activated esters (e.g., HOBt/DIC) facilitate amide bond formation between the Cbz-protected glycine and L-leucine derivatives. Yields (~13–22%) can be improved by optimizing stoichiometry, reaction time, and purification methods (e.g., reverse-phase HPLC) .

Key parameters : Maintain anhydrous conditions, use fresh coupling reagents, and monitor reaction progress via TLC or LC-MS.

Basic: What analytical techniques are critical for verifying the structure and purity of this compound?

- Mass spectrometry (ESI+) : Confirms molecular weight (e.g., observed [M+H]+ matching theoretical 265.309 g/mol) .

- NMR spectroscopy :

- 1H NMR : Identifies backbone amide protons (δ 6.5–8.0 ppm) and benzyloxy groups (δ 7.2–7.4 ppm).

- 13C NMR : Validates carbonyl carbons (e.g., Cbz carbonyl at ~155 ppm) and methyl branching (δ 20–25 ppm) .

- HPLC : Assesses purity (>95%) using C18 columns with UV detection at 210–254 nm .

Advanced: How can researchers address hygroscopicity-related stability issues during storage?

The compound’s moisture sensitivity necessitates:

- Storage : In airtight containers under inert gas (N2/Ar) at –20°C, with desiccants like silica gel .

- Handling : Use gloveboxes or Schlenk lines for weighing. Pre-dry solvents (e.g., molecular sieves for DMF) to prevent hydrolysis of the Cbz group .

Advanced: How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural verification?

- Comparative analysis : Cross-reference with spectra of analogous compounds (e.g., Z-Gly-Leu, which shares Cbz and branched alkyl motifs) .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded regions (e.g., δ 1.0–1.5 ppm for methyl groups) .

- Isotopic labeling : Synthesize deuterated analogs to confirm assignments of labile protons (e.g., amide NH) .

Advanced: What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

- Backbone modifications : Replace the 3-methylbutanoic acid moiety with bulkier tert-leucine or cyclic residues to probe steric effects .

- Protection group variation : Substitute Cbz with Fmoc or Boc groups to alter solubility and stability .

- Functional assays : Test analogs in enzymatic hydrolysis assays (e.g., caspase-3 substrates) to evaluate bioactivity .

Advanced: What are common challenges in reproducing synthetic protocols for this compound, and how can they be mitigated?

- Low yields : Often due to incomplete coupling. Solutions include:

- Epimerization : Monitor stereochemical integrity via chiral HPLC or optical rotation measurements .

Basic: Which functional groups in this compound are most reactive, and how do they influence derivatization?

- Cbz-protected amine : Susceptible to hydrogenolysis (e.g., Pd/C, H2), enabling deprotection for further functionalization .

- Carboxylic acid : Reacts with amines (EDC/NHS) to form amides or with diazomethane for esterification .

- Branched alkyl chain : Limits solubility in polar solvents; consider PEGylation or salt formation (e.g., sodium or TFA salts) .

Advanced: How can solubility limitations in aqueous buffers be overcome for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.